![molecular formula C7H10BrN3 B1382790 4-Bromo-N-isopropylpyridazin-3-amine CAS No. 1396762-46-1](/img/structure/B1382790.png)
4-Bromo-N-isopropylpyridazin-3-amine
Overview
Description
Synthesis Analysis
The synthesis of pyridazine derivatives, which includes 4-Bromo-N-isopropylpyridazin-3-amine, has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . A convenient strategy was elaborated to access versatile pyridazine derivatives allowing the variation of substituents at position 6 of the heterocyclic ring .Scientific Research Applications
Pharmacological Applications
Diazine alkaloids, which include pyridazine, pyrimidine, and pyrazine, are widespread two-nitrogen containing compounds in nature . They are reported to exhibit a wide range of pharmacological applications .
Anticancer Applications
Diazines are reported to exhibit anticancer properties . Pyrimidine derivatives, for example, are broadly applied in therapeutic disciplines due to their high degree of structural diversity .
Antibacterial Applications
Diazines are also reported to exhibit antibacterial properties . This makes them useful in the development of new antibacterial drugs .
Anti-inflammatory and Analgesic Applications
Diazines have been reported to exhibit anti-inflammatory and analgesic activities . This makes them potential candidates for the development of new anti-inflammatory and analgesic drugs .
Antihypertensive Applications
Diazines have been reported to exhibit antihypertensive properties . This makes them potential candidates for the development of new antihypertensive drugs .
Anticonvulsant Applications
Diazines have been reported to exhibit anticonvulsant properties . This makes them potential candidates for the development of new anticonvulsant drugs .
Diuretic and Potassium-Sparing Applications
Diazines have been reported to exhibit diuretic and potassium-sparing properties . This makes them potential candidates for the development of new diuretic and potassium-sparing drugs .
properties
IUPAC Name |
4-bromo-N-propan-2-ylpyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c1-5(2)10-7-6(8)3-4-9-11-7/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAGGVFANLUHNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CN=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-isopropylpyridazin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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